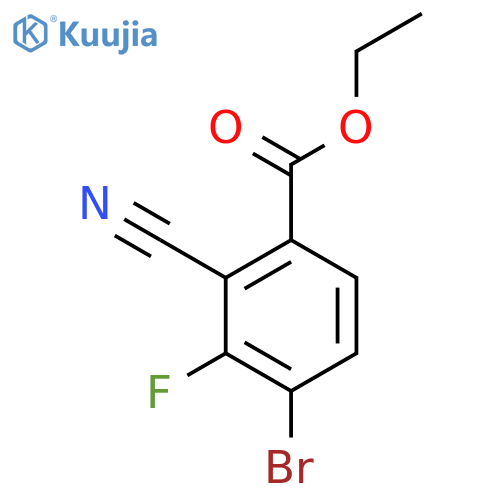

Cas no 1804387-59-4 (Ethyl 4-bromo-2-cyano-3-fluorobenzoate)

1804387-59-4 structure

商品名:Ethyl 4-bromo-2-cyano-3-fluorobenzoate

CAS番号:1804387-59-4

MF:C10H7BrFNO2

メガワット:272.07048535347

CID:4947283

Ethyl 4-bromo-2-cyano-3-fluorobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-bromo-2-cyano-3-fluorobenzoate

-

- インチ: 1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(11)9(12)7(6)5-13/h3-4H,2H2,1H3

- InChIKey: NNABLKGZOAGCJD-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C(=O)OCC)=C(C#N)C=1F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 288

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 50.1

Ethyl 4-bromo-2-cyano-3-fluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015018296-250mg |

Ethyl 4-bromo-2-cyano-3-fluorobenzoate |

1804387-59-4 | 97% | 250mg |

499.20 USD | 2021-06-18 | |

| Alichem | A015018296-500mg |

Ethyl 4-bromo-2-cyano-3-fluorobenzoate |

1804387-59-4 | 97% | 500mg |

863.90 USD | 2021-06-18 | |

| Alichem | A015018296-1g |

Ethyl 4-bromo-2-cyano-3-fluorobenzoate |

1804387-59-4 | 97% | 1g |

1,445.30 USD | 2021-06-18 |

Ethyl 4-bromo-2-cyano-3-fluorobenzoate 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

1804387-59-4 (Ethyl 4-bromo-2-cyano-3-fluorobenzoate) 関連製品

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬